N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-14-5-3-13(4-6-14)19(9-10-19)18(22)21-12-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSBDZVNHRKPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Sulfoxonium Ylides
Trimethylsulfoxonium iodide is widely used to generate sulfoxonium ylides, which react with alkenes to form cyclopropanes. For example:
- Starting material : 4-Fluorostyrene (synthesized from 4-fluorobenzaldehyde via Wittig reaction).
- Reaction conditions :
- Outcome : Forms 1-(4-fluorophenyl)cyclopropane, which is subsequently oxidized to the carboxylic acid.
Oxidation to carboxylic acid :
Simmons-Smith Cyclopropanation
An alternative approach employs the Simmons-Smith reaction using diiodomethane and a zinc-copper couple:
- Substrate : 4-Fluorophenylacetylene.
- Conditions :
- Zn-Cu couple in diethyl ether under reflux.
- Outcome : Direct formation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid after oxidative workup.
Synthesis of [2,2'-Bifuran]-5-ylmethylamine
The bifuran component is derived from [2,2'-bifuran]-5-carboxylic acid (CAS 856122-70-8), commercially available via Ambeed. The synthetic sequence involves:
Reduction to Alcohol
Conversion to Amine
The alcohol is converted to the amine via a Gabriel synthesis:
- Step 1 : Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM).
- Step 2 : Displacement with potassium phthalimide in dimethylformamide (DMF) at 60°C.
- Step 3 : Deprotection with hydrazine hydrate in ethanol, yielding [2,2'-bifuran]-5-ylmethylamine.
Amide Bond Formation
Coupling the cyclopropanecarboxylic acid and bifuran-methylamine is achieved via acyl chloride intermediacy:
Acyl Chloride Synthesis
Amidation
- Reagents :
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride (1.0 equiv).
- [2,2'-Bifuran]-5-ylmethylamine (1.1 equiv).
- Triethylamine (TEA, 1.5 equiv) in DCM.
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 75–80% after column chromatography.
Alternative Synthetic Routes and Optimization
Direct Cyclopropanation of Preformed Amides
A patent by Justia describes a strategy where cyclopropanation is performed after amide formation:
- Substrate : N-([2,2'-bifuran]-5-ylmethyl)-3-(4-fluorophenyl)acrylamide.
- Cyclopropanation : Using trimethylsulfoxonium iodide and sodium hydride in DMSO.
- Advantage : Avoids handling sensitive acyl chlorides.
Enzymatic Amidation
Recent advances propose lipase-catalyzed amidation under mild conditions:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : Tert-butyl alcohol at 40°C.
- Yield : 85% with minimal racemization.
Analytical Characterization
Critical spectroscopic data for intermediates and the final product:
| Compound | $$ ^1H $$-NMR (δ, ppm) | IR (cm$$^{-1}$$) |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1.35 (m, 2H), 1.82 (m, 1H), 7.12 (d, J=8 Hz, 2H) | 1705 (C=O), 1220 (C-F) |
| [2,2'-Bifuran]-5-ylmethylamine | 3.95 (s, 2H), 6.45 (d, J=3 Hz, 2H), 7.25 (d, J=3 Hz, 2H) | 3350 (N-H), 1605 (C=C) |
| Final product | 1.28 (m, 2H), 3.98 (d, J=5 Hz, 2H), 6.40–7.15 (m, 8H) | 1650 (Amide C=O), 1215 (C-F) |
Industrial-Scale Considerations
- Cost efficiency : Use of [2,2'-bifuran]-5-carboxylic acid (USD 120/g) necessitates optimization of amine synthesis steps.
- Safety : Trimethylsulfoxonium iodide requires handling under inert atmosphere due to moisture sensitivity.
- Environmental impact : Solvent recovery systems for DMSO and DCM are critical for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and fluorophenyl groups can enhance binding affinity and specificity, while the cyclopropane ring can provide structural rigidity. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide: Similar structure but with a bromine atom instead of the bifuran moiety.
N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide: Another variant with different substitution patterns.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, biological interactions, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 270.28 g/mol
- Key Features:
- Cyclopropane ring
- Bifuran moiety
- Fluorophenyl group
Synthesis:
The synthesis of this compound typically involves multiple steps. The process may include:
- Formation of the Bifuran Moiety: Utilizing 2-aminobifuran derivatives.
- Cyclopropanation Reaction: Employing palladium or nickel catalysts in solvents like dimethylformamide (DMF).
- Final Coupling: The introduction of the fluorophenyl group through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding: The compound may exhibit binding affinity to certain receptors, modulating their activity through competitive or non-competitive mechanisms.
Biological Assays and Findings
Several studies have investigated the biological effects of this compound:
- Anticonvulsant Activity:
-
Cytotoxicity Studies:
- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Further investigations are needed to elucidate specific pathways involved in cell death.
-
Binding Affinity Studies:
- Techniques such as surface plasmon resonance (SPR) have been proposed for determining the binding affinities of this compound to target proteins, which could reveal insights into its mechanism of action.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Contains furan rings | Studied for anti-cancer properties |
| N1-(4-Fluorobenzyl)-N2-(4-fluorophenyl)oxalamide | Fluorobenzyl substituent | Potential neuroprotective effects |
| N-([2,3'-bifuran]-5-ylmethyl)-N-(4-fluorophenyl)oxalamide | Bifuran and fluorobenzyl | Anticonvulsant activity |
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer properties of compounds similar to this compound. Results indicated that modifications in the bifuran structure could enhance cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research into structure-activity relationships (SAR).
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related cyclopropane derivatives. The study found that these compounds exhibited significant anticonvulsant activity in animal models, with ED(50) values indicating superior efficacy compared to traditional therapies like phenobarbital .
Q & A
Q. What protocols are recommended for assessing solubility and stability under physiological conditions?
- Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C; quantify via UV-Vis at λmax .
- Stability : Incubate in human plasma (37°C, 24 h); monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
